Cas no 1805537-09-0 (6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde)

6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde is a versatile heterocyclic compound featuring a difluoromethyl group, hydroxyl substituent, nitro functionality, and an aldehyde moiety. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for developing fluorinated active ingredients. The presence of multiple reactive sites enables selective modifications, facilitating the construction of complex molecular frameworks. The difluoromethyl group enhances metabolic stability and bioavailability, while the nitro and aldehyde functionalities offer opportunities for further derivatization. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or bioactive molecules. High purity grades are available to ensure consistency in research and industrial applications.
6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde structure
1805537-09-0 structure
Product name:6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde
CAS No:1805537-09-0
MF:C7H4F2N2O4
MW:218.114468574524
CID:4888712

6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde
    • Inchi: 1S/C7H4F2N2O4/c8-7(9)3-1-5(13)6(11(14)15)4(2-12)10-3/h1-2,7H,(H,10,13)
    • InChI Key: COEAZAPQOXMMRC-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C(=C(C=O)N1)[N+](=O)[O-])=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 394
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92

6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028224-1g
6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde
1805537-09-0 95%
1g
$2,923.95 2022-04-01
Alichem
A029028224-500mg
6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde
1805537-09-0 95%
500mg
$1,701.85 2022-04-01
Alichem
A029028224-250mg
6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde
1805537-09-0 95%
250mg
$999.60 2022-04-01

6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde Related Literature

Additional information on 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde

Introduction to 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde (CAS No. 1805537-09-0)

6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde, identified by the CAS number 1805537-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitropyridines, which are widely studied for their diverse biological activities and potential applications in drug development. The presence of both a difluoromethyl group and a hydroxy substituent, along with the nitro functional group, makes this molecule a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex pharmacophores.

The difluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of molecules, making it highly desirable in medicinal chemistry for improving pharmacokinetic properties. This moiety has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory agents. The hydroxy group, on the other hand, contributes to hydrogen bonding capabilities, which can be crucial for binding interactions with biological targets. The combination of these features in 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde suggests its potential utility in designing novel therapeutic compounds.

The nitropyridine core is particularly interesting due to its ability to modulate various biological pathways. Nitroaromatic and nitroheterocyclic compounds have shown promise in treating neurological disorders, infectious diseases, and cancer. The nitro group can be further functionalized through reduction or coupling reactions, providing access to a wide range of derivatives with tailored properties. In recent years, there has been a growing interest in developing strategies to convert nitro groups into more reactive amine or azido functionalities, which are valuable intermediates in drug synthesis.

Recent studies have highlighted the importance of 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde as a building block for the synthesis of small-molecule inhibitors targeting specific enzymes and receptors. For instance, researchers have explored its use in developing kinase inhibitors, where the nitro group serves as a handle for further derivatization via transition-metal-catalyzed coupling reactions. Additionally, the compound has been investigated for its potential role in creating probes for biochemical assays, leveraging its ability to undergo selective modifications under controlled conditions.

The pharmaceutical industry has been particularly interested in harnessing the reactivity of difluoromethyl containing compounds due to their enhanced bioavailability and resistance to metabolic degradation. The introduction of fluorine atoms into molecular structures often leads to improved binding affinity and selectivity towards biological targets. In the context of 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde, this feature makes it an attractive candidate for designing next-generation drugs that require prolonged half-life and reduced clearance rates.

In addition to its pharmaceutical applications, this compound has found utility in materials science and agrochemical research. The unique electronic properties of nitropyridines make them suitable candidates for developing advanced materials such as organic semiconductors and luminescent dyes. Furthermore, the structural motifs present in 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde can be incorporated into agrochemicals designed to enhance crop protection by targeting specific enzymatic pathways in pests.

The synthesis of 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include nitration of a pyridine precursor followed by functional group interconversions such as formylation at the 2-position and protection-deprotection strategies for the hydroxyl group. The introduction of the difluoromethyl group often requires specialized reagents or catalytic systems to ensure high regioselectivity and yield.

Advances in computational chemistry have also played a significant role in optimizing synthetic routes for this compound. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions for introducing specific functional groups without extensive experimental trials. This approach not only accelerates the discovery process but also reduces waste by minimizing trial-and-error experimentation.

The safety profile of 6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde is another critical consideration in its application. While no direct toxicological data is available at this time, analogous nitropyridines have been studied for their potential side effects under certain conditions. It is imperative that any research involving this compound adheres to stringent safety protocols, including proper handling procedures and waste disposal guidelines.

In conclusion,6-(Difluoromethyl)-4-hydroxy-3-nitropyridine-2-carboxaldehyde (CAS No. 1805537-09-0) represents a promising intermediate with broad applications across multiple industries. Its unique structural features make it an excellent candidate for further derivatization into bioactive molecules with enhanced pharmacological properties. As research continues to uncover new methodologies for functionalizing this scaffold, its significance is expected to grow further, driving innovation in pharmaceuticals and beyond.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.